molecular formula C20H18BrClN2O3 B2979623 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one CAS No. 478078-52-3

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one

Cat. No.: B2979623
CAS No.: 478078-52-3
M. Wt: 449.73
InChI Key: VTDHNDLERLZHND-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one” is a synthetic α,β-unsaturated ketone featuring a piperazine backbone substituted with a 4-chlorophenyl group and a propenone linker connected to a 6-bromo-1,3-benzodioxol-5-yl moiety.

Key structural attributes include:

  • Benzodioxol group: The 1,3-benzodioxol ring system (with a bromo substituent) contributes to lipophilicity and metabolic stability.
  • α,β-Unsaturated ketone: The propenone linker may facilitate interactions with biological targets via Michael addition or hydrogen bonding .

Properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O3/c21-17-12-19-18(26-13-27-19)11-14(17)1-6-20(25)24-9-7-23(8-10-24)16-4-2-15(22)3-5-16/h1-6,11-12H,7-10,13H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDHNDLERLZHND-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a benzodioxole moiety with a piperazine derivative, suggesting possible interactions with various biological targets, particularly in cancer therapy and neuropharmacology.

  • Molecular Formula : C16H10BrClO4
  • Molecular Weight : 381.61 g/mol
  • CAS Number : 478259-32-4
  • Structure : The compound consists of a propenone core substituted with a brominated benzodioxole and a chlorophenyl piperazine group, which may enhance its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Many benzodioxole derivatives have demonstrated inhibitory effects on tumor cell proliferation. For instance, compounds that inhibit MEK1/2 kinases have shown effectiveness against acute leukemia cell lines at low concentrations, indicating that this compound could potentially act through similar pathways .
  • Monoamine Oxidase Inhibition : The presence of the piperazine ring suggests potential activity against monoamine oxidases (MAOs), which are important targets in the treatment of depression and neurodegenerative disorders. Studies on related compounds indicate reversible inhibition of MAO-B, which is crucial for managing conditions like Parkinson's disease .

The specific mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Kinases : Similar compounds have shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Interaction with Neurotransmitter Systems : The piperazine component may allow for modulation of neurotransmitter levels by inhibiting MAOs or other related enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

StudyCompoundActivityFindings
AZD6244AnticancerInhibited proliferation in leukemia cell lines with GI50 values around 0.3 µM.
CC1 & CC2MAO InhibitionReversible inhibition observed; recovery similar to standard references.
Various Piperazine DerivativesAntitumorDemonstrated significant antiproliferative effects in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Property Comparison

Compound Name Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors Key Substituents
Target: (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one C₂₀H₁₇BrClN₂O₃ 455.7 (calc.) ~4.1* 5 6-bromo-benzodioxol, 4-Cl-phenyl-piperazine
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one C₂₁H₂₁BrN₂O₃ 429.31 3.6 4 6-bromo-benzodioxol, benzyl-piperazine
(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one C₂₉H₂₇N₂O₄ 483.5 (calc.) N/A 6 Benzodioxol-methyl-piperazine, 2-methoxyphenyl
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-[4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazino]-prop-2-en-1-one C₂₂H₂₂N₆O₃ 418.4 N/A 6 Pyridazinyl-imidazole-piperazine, benzodioxol

Notes:

  • XLogP3 : The target compound’s higher predicted lipophilicity (~4.1 vs. 3.6 for the benzyl analog ) is attributed to the 4-chlorophenyl group, which increases hydrophobicity compared to benzyl.

Substituent Impact on Bioactivity

  • Bromo vs. Chloro Halogens: The 6-bromo substituent on the benzodioxol ring (target and ) may enhance metabolic stability compared to non-halogenated analogs. However, the 4-chlorophenyl group in the target compound could improve receptor binding affinity over the benzyl group in due to its smaller size and stronger electron-withdrawing effect.
  • Piperazine Modifications : Replacing the 4-chlorophenyl group with a pyridazinyl-imidazole system (as in ) introduces heteroaromaticity, which may shift activity toward kinase or enzyme inhibition.
  • Phenyl vs.

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Methods described in could predict the electron density and reactivity of the α,β-unsaturated ketone moiety, which is critical for covalent interactions.
  • Crystallography: Programs like SHELX may aid in resolving the stereochemistry of the (E)-configured propenone group.

Research Findings and Gaps

  • Structural Trends : Halogenation (Br, Cl) and piperazine substitution patterns are key determinants of physicochemical properties and target engagement.
  • Data Limitations : Experimental data on biological activity, solubility, and toxicity for the target compound and its analogs are absent in the provided evidence. Future studies should prioritize in vitro assays and molecular dynamics simulations.

Q & A

Basic: What synthetic strategies are effective for achieving high stereochemical purity in the synthesis of this compound?

Methodological Answer:

  • Key Steps :
    • Hydrazine-mediated cyclization : Use hydrazine in tetrahydrofuran (THF) to form hydrazone intermediates, as demonstrated in spiro[cycloalkane]pyridazine syntheses .
    • Stereochemical control : Optimize reaction temperature and solvent polarity to favor the (E)-isomer. For example, low temperatures (~0°C) in aprotic solvents (e.g., THF) reduce isomerization .
    • Piperazine coupling : React 4-(4-chlorophenyl)piperazine with a pre-formed enone intermediate via nucleophilic substitution, ensuring anhydrous conditions to avoid hydrolysis .
  • Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography (e.g., as in for piperazine derivatives).

Basic: How can researchers characterize the electronic and steric effects of the 6-bromo-1,3-benzodioxol-5-yl moiety on reactivity?

Methodological Answer:

  • Techniques :
    • Computational modeling : Use Density Functional Theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions .
    • Experimental probes : Perform Hammett substituent constant (σ) analysis using para-substituted analogs to quantify electronic effects.
    • Steric maps : Generate Connolly surface models (e.g., via MOE software) to assess steric hindrance around the benzodioxole ring .

Advanced: What strategies mitigate byproduct formation during piperazino-enone coupling?

Methodological Answer:

  • Challenges : Byproducts like Schiff bases (e.g., from acetone contamination) or over-alkylated species .
  • Solutions :
    • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate byproducts .
    • Reagent quality : Ensure absolute ethanol or THF is acetone-free. Pre-treat solvents with molecular sieves.
    • Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and terminate reactions at optimal conversion .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Approach :
    • Standardized assays : Replicate studies under controlled conditions (e.g., fixed concentrations, cell lines, and incubation times) to isolate variables .
    • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the piperazino group) to identify critical pharmacophores .
    • Meta-analysis : Cross-reference data from PubChem, IUPAC, and crystallographic databases (e.g., CCDC) to identify outliers or methodological discrepancies .

Basic: What spectroscopic methods are optimal for confirming the (E)-configuration of the propen-1-one group?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for coupling constants (J) between vinyl protons. For (E)-isomers, J ≈ 12–16 Hz due to trans configuration .
    • ¹³C NMR : Compare chemical shifts of carbonyl carbons; (E)-isomers typically show deshielding (~5 ppm upfield shift) relative to (Z)-isomers.
  • IR : Confirm α,β-unsaturated ketone absorption at ~1650–1700 cm⁻¹ .

Advanced: How can flow chemistry improve yield and scalability in the synthesis of this compound?

Methodological Answer:

  • Flow system design :
    • Continuous reactors : Use micromixer reactors to enhance heat/mass transfer during hydrazine addition or piperazine coupling .
    • In-line analytics : Integrate UV-Vis or Raman probes for real-time monitoring of intermediates.
    • Optimization : Apply Design of Experiments (DoE) to variables like residence time, temperature, and stoichiometry. For example, a Central Composite Design (CCD) can identify optimal conditions with minimal runs .

Basic: What computational tools predict the compound’s solubility and bioavailability?

Methodological Answer:

  • Software :
    • Schrödinger’s QikProp : Predicts logP, logS, and Caco-2 permeability using molecular descriptors .
    • SwissADME : Evaluates Lipinski’s Rule of Five and bioavailability radar based on structure .
  • Validation : Compare predictions with experimental solubility assays (e.g., shake-flask method in PBS buffer) .

Advanced: How does the 4-(4-chlorophenyl)piperazino group influence binding to neurological targets?

Methodological Answer:

  • Mechanistic studies :
    • Docking simulations : Use AutoDock Vina to model interactions with serotonin/dopamine receptors, leveraging crystallographic data from PDB .
    • Pharmacophore mapping : Identify key hydrogen bonds (e.g., piperazine N-H with Asp3.32 in 5-HT₂ₐ receptors) .
    • Mutagenesis assays : Validate binding hypotheses by mutating receptor residues (e.g., Ala substitution for Asp3.32) .

Basic: What protocols ensure stability during long-term storage of this compound?

Methodological Answer:

  • Conditions :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation.
    • Atmosphere : Use argon or nitrogen to displace oxygen in storage containers.
    • Formulation : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for aqueous-sensitive intermediates .

Advanced: How can researchers address low yields in the final cyclization step?

Methodological Answer:

  • Troubleshooting :
    • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to accelerate cyclization .
    • Microwave-assisted synthesis : Apply controlled microwave irradiation (e.g., 100 W, 80°C) to reduce reaction time from hours to minutes .
    • Byproduct recycling : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.